2-Ethylbutyl hexanoate
Description
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Structure
3D Structure
Properties
CAS No. |
91933-26-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-ethylbutyl hexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-12(13)14-10-11(5-2)6-3/h11H,4-10H2,1-3H3 |
InChI Key |
OMRHEUVIDCMWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(CC)CC |
Origin of Product |
United States |
Significance Within Ester Chemistry Research
The study of 2-ethylbutyl hexanoate (B1226103) is rooted in the fundamental principles of ester chemistry. Research in this area often focuses on reaction synthesis, structural property relationships, and the development of sustainable production methods.
The synthesis of esters like 2-ethylbutyl hexanoate is typically achieved through the esterification of a carboxylic acid (hexanoic acid) with an alcohol (2-ethyl-1-butanol). chemsrc.com Contemporary research is increasingly focused on green chemistry principles, exploring biocatalytic routes for ester synthesis. The use of enzymes, particularly immobilized lipases such as Novozym® 435, has been investigated for producing various branched-chain esters. mdpi.commdpi.comresearchgate.net These biocatalytic processes operate under mild conditions and offer a sustainable alternative to traditional chemical synthesis, which may require acid catalysts. researchgate.netsrce.hr
A significant aspect of research into branched-chain esters is understanding how their molecular architecture influences their physical properties. The presence of branching in the alkyl chain, as seen in the 2-ethylbutyl group of this compound, disrupts the uniform packing of molecules. This disruption typically leads to lower melting points and pour points compared to their straight-chain isomers. mdpi.comsrce.hr For instance, studies on dicarboxylic acid-based esters have shown that branched-chain alcohols yield esters with significantly lower pour points than those derived from linear alcohols, a property crucial for low-temperature applications. srce.hr The investigation of these structure-property relationships is a core component of ester chemistry, enabling the design of molecules with specific characteristics for targeted applications.
Interdisciplinary Contexts of Branched Chain Ester Investigations
Chemo-Enzymatic and Biocatalytic Synthesis Strategies
Biocatalysis, particularly using lipases, has emerged as a powerful tool for ester synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. mdpi.combegellhouse.com Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic steps to create efficient and sustainable pathways for producing high-value chemicals like 2-Ethylbutyl hexanoate. nih.govsci-hub.semdpi.com
The enzymatic synthesis of esters such as this compound is typically achieved through the direct esterification of a carboxylic acid (hexanoic acid) and an alcohol (2-ethylbutanol) or through transesterification. researchgate.netmedcraveonline.com The use of immobilized enzymes is a key strategy in making these processes industrially viable. mdpi.combegellhouse.com Immobilization enhances enzyme stability, simplifies catalyst separation from the reaction mixture, and allows for the reuse of the biocatalyst over multiple cycles, which is crucial for cost-effectiveness. rsc.orgmdpi.com
Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and stability in non-aqueous environments. mdpi.commedcraveonline.com A particularly effective and widely studied biocatalyst is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. nih.govresearchgate.netresearchgate.net This biocatalyst has demonstrated high efficiency in synthesizing various branched-chain esters. nih.govresearchgate.net For instance, in the synthesis of the structurally similar ester 2-ethylhexyl 2-methylhexanoate, Novozym 435 was shown to effectively catalyze the reaction between 2-ethylhexanol and 2-methylhexanoic acid. nih.govresearchgate.net Similar efficacy can be expected for the synthesis of this compound.
The choice of immobilization support and method can significantly impact the enzyme's performance. Supports like macroporous polyacrylic resin, used for Novozym 435, provide a large surface area for the enzyme, facilitating substrate access to the active sites. researchgate.net Other materials, such as silica, have also been used for lipase immobilization in ester synthesis. scispace.com
| Immobilized Enzyme | Support Material | Ester Synthesized | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Macroporous Polyacrylic Resin | 2-Ethylhexyl 2-methylhexanoate | Effectively catalyzes synthesis in a solvent-free medium, achieving high conversions. | nih.govresearchgate.net |
| Rhizomucor miehei lipase (RML) | Not specified | Ethyl hexanoate | Showed high specificity and achieved 96% conversion in n-hexane. | researchgate.net |
| Rhizopus oryzae NRRL 3562 lipase | Activated Silica | Methyl butyrate (B1204436) & Octyl acetate | Demonstrated good reusability over multiple cycles in solvent-free conditions. | scispace.com |
| Pseudomonas AMS8 Lipase | Various matrices | Ethyl hexanoate | Immobilization enhanced stability and conversion rates in organic solvents. | mdpi.com |
Understanding the kinetics and mechanism of lipase-catalyzed esterification is essential for process optimization. researchgate.netresearchgate.net For many lipase-catalyzed reactions involving two substrates, such as the synthesis of this compound from hexanoic acid and 2-ethylbutanol, the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.netnih.govnumberanalytics.com
This mechanism involves a series of steps:
The first substrate, the carboxylic acid (hexanoic acid), binds to the enzyme.
An acyl-enzyme intermediate is formed, and the first product (water) is released. nih.gov
The second substrate, the alcohol (2-ethylbutanol), binds to the acyl-enzyme complex.
The final product, the ester (this compound), is formed and released, regenerating the free enzyme. nih.gov
Kinetic studies often reveal substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. researchgate.netresearchgate.net For example, in the synthesis of ethyl hexanoate, competitive inhibition by hexanoic acid has been observed. researchgate.net Similarly, high concentrations of alcohols like ethanol (B145695) can also inhibit the enzyme. researchgate.net This inhibition is a critical factor to consider when determining the optimal substrate molar ratio for the synthesis of this compound. Kinetic models based on the Ping-Pong Bi-Bi mechanism can be used to predict reaction rates and determine key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govnumberanalytics.com
A significant advancement in the green synthesis of esters is the development of solvent-free systems (SFS). rsc.orgresearchgate.netnih.gov In these systems, the reactants themselves serve as the reaction medium, eliminating the need for potentially toxic and difficult-to-remove organic solvents. rsc.orgnih.gov This approach offers numerous advantages, including reduced environmental impact, lower costs associated with solvent purchase and recovery, and higher volumetric productivity. rsc.orgmdpi.com
The synthesis of flavor esters, including hexanoates, has been successfully demonstrated in solvent-free or minimized-solvent conditions. rsc.orgscispace.comnih.gov For the synthesis of this compound, a solvent-free approach would involve the direct reaction of liquid 2-ethylbutanol and hexanoic acid with the immobilized lipase. However, working in SFS presents unique challenges. The reaction medium's properties, such as polarity and viscosity, change as the reaction progresses, which can affect enzyme activity and stability. rsc.orgresearchgate.net Furthermore, one of the substrates, typically the alcohol, is often used in excess to shift the reaction equilibrium towards ester formation and to act as a solvent for the other components. rsc.orgnih.gov The removal of the byproduct, water, is also critical to achieving high conversion rates, and this can be facilitated by operating under vacuum or with the bubbling of an inert gas. researchgate.net
To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be optimized. mdpi.comresearchgate.net These parameters are often interdependent, making a systematic approach like Response Surface Methodology (RSM) a valuable tool. researchgate.netresearchgate.net
Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation and deactivation if they exceed the enzyme's stability range. researchgate.netresearchgate.net For many lipase-catalyzed esterifications, optimal temperatures are typically found in the range of 40-80°C. nih.govresearchgate.net For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate was studied at 70°C and 80°C to balance reaction time and enzyme stability. nih.govresearchgate.net
Enzyme Loading: The amount of immobilized enzyme used affects the reaction rate. mdpi.comresearchgate.net Increasing the enzyme loading generally increases the conversion rate up to a certain point, after which mass transfer limitations may occur or the cost becomes prohibitive. mdpi.com Optimized processes aim to use the minimum amount of catalyst necessary to achieve high conversion in a reasonable time. mdpi.com
Substrate Molar Ratio: The ratio of alcohol to carboxylic acid is a critical parameter, especially in solvent-free systems. rsc.orgmdpi.com An excess of the alcohol is often used to shift the thermodynamic equilibrium towards the formation of the ester product. nih.govresearchgate.net However, a very large excess can cause enzyme inhibition. researchgate.net Studies on similar esters have found optimal acid-to-alcohol molar ratios ranging from 1:1.5 to 1:5.5. researchgate.net
Water Content/Removal: While a small amount of water is necessary to maintain the catalytic activity of lipases, the water produced during the esterification reaction must be removed to prevent the reverse hydrolytic reaction and drive the synthesis towards completion. rsc.orgresearchgate.net
| Ester | Enzyme | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Acid:Alcohol) | System | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl hexanoate | Novozym 435 | 48.8 | 1:3.39 | Solvent-Free | 91.0 | researchgate.net |
| 2-Ethylhexyl 2-methylhexanoate | Novozym 435 | 70 | 1:1.1 (10% excess alcohol) | Solvent-Free | 97.0 | nih.gov |
| 2-Ethylhexyl palmitate | Novozym 435 | 70 | 1:5.5 | Solvent-Free | 93.0 | researchgate.net |
| Octyl acetate | Rhizopus oryzae lipase | 36 | N/A (Transesterification) | Solvent-Free | 92.4 | scispace.comnih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound using the advanced biocatalytic methods described above aligns well with the principles of Green Chemistry. sigmaaldrich.comacs.org These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com
One of the core principles of green chemistry is maximizing atom economy . wikipedia.orgwordpress.comskpharmteco.com Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.orgrsc.org The goal is to design reactions where most, if not all, reactant atoms end up in the product, minimizing the generation of byproducts and waste. wikipedia.orglabmanager.com
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org
The direct enzymatic esterification of hexanoic acid and 2-ethylbutanol to form this compound is an excellent example of a reaction with high atom economy.
Reactants: Hexanoic acid (C₆H₁₂O₂) + 2-Ethylbutanol (C₆H₁₄O)
Products: this compound (C₁₂H₂₄O₂) + Water (H₂O)
In this reaction, the only byproduct is water, a benign and low-molecular-weight molecule. nrochemistry.com This contrasts sharply with many traditional chemical syntheses that use stoichiometric reagents and generate significant amounts of waste. wikipedia.org For example, using acid chlorides or acid anhydrides for esterification would result in halide or carboxylate salt byproducts, leading to a lower atom economy and more complex purification processes. nrochemistry.com
Biocatalytic, solvent-free synthesis further enhances waste prevention by:
Eliminating Solvents: Avoiding organic solvents prevents waste from their use and subsequent disposal. rsc.org
High Selectivity: Enzymes catalyze specific reactions, minimizing the formation of unwanted side products. frontiersin.org
Catalyst Reusability: Immobilized enzymes can be recovered and reused, preventing waste associated with single-use catalysts. begellhouse.com
By employing these strategies, the synthesis of this compound can be performed in a manner that is not only efficient but also environmentally responsible, adhering to the key objectives of green chemistry. nih.govresearchgate.net
Utilization of Renewable Feedstocks and Development of Safer Solvent Alternatives
In line with the principles of green chemistry, the chemical industry is increasingly exploring the use of renewable raw materials to reduce its reliance on fossil feedstocks. heraeus-precious-metals.comabiosus.org Fats and oils are significant renewable resources that can be processed to yield fatty acids, including hexanoic acid, a key precursor for this compound. abiosus.org The encouragement of environmentally sound and sustainable use of such renewable natural resources is a critical goal for modern chemical synthesis. abiosus.org
A major advancement in this area is the use of biocatalysis, particularly enzymatic esterification. The use of enzymes, such as lipases, allows for reactions to occur under mild conditions and often eliminates the need for hazardous solvents. The synthesis of branched-chain esters, structurally similar to this compound, has been successfully demonstrated using immobilized lipase catalysts like Novozym® 435 in a solvent-free system. researchgate.net This biocatalytic pathway is a promising foundation for developing a more sustainable, large-scale process for producing esters like this compound. researchgate.net
The advantages of enzymatic, solvent-free synthesis include:
Mild Reaction Conditions: Operations at lower temperatures (e.g., 50 °C) reduce energy consumption. researchgate.net
High Selectivity: Enzymes can selectively catalyze the desired esterification reaction, minimizing by-product formation.
Elimination of Solvents: Conducting the reaction in a solvent-free medium reduces waste and avoids the use of potentially toxic or flammable organic solvents. researchgate.netuq.edu.au
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic viability of the process. researchgate.net
While alcohols and esters are generally considered greener than other solvent classes like hydrocarbons, the ideal approach is to eliminate solvents altogether. whiterose.ac.uk The development of solvent-free systems, particularly in biocatalysis, represents a significant step towards safer and more environmentally benign chemical manufacturing. researchgate.net
Table 1: Representative Conditions for Enzymatic Synthesis of Branched-Chain Esters This table outlines typical parameters for the synthesis of branched-chain esters using an immobilized lipase catalyst, a method applicable to this compound.
| Parameter | Value/Condition | Rationale |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | High specificity, reusable, operates under mild conditions. researchgate.net |
| Reactants | Hexanoic Acid & 2-Ethylbutanol | Precursors for this compound. |
| System | Solvent-Free | Reduces waste and environmental impact. researchgate.net |
| Temperature | 50 - 70 °C | Optimizes enzyme activity while minimizing energy use and reactant evaporation. researchgate.net |
| Reactant Molar Ratio | Excess of Alcohol | Compensates for potential alcohol loss via evaporation and drives the reaction equilibrium. researchgate.net |
| Biocatalyst Loading | ~2.5% (w/w) | A sufficient amount to achieve a high conversion rate without excessive cost. researchgate.net |
Exploration of Energy-Efficient Synthesis Methods (e.g., Microwave and Ultrasound Assistance)
To intensify chemical processes, reduce energy consumption, and shorten reaction times, researchers have explored energy-efficient technologies like microwave irradiation and ultrasound assistance. biointerfaceresearch.comajrconline.org
Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate esterification. biointerfaceresearch.commdpi.com The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. biointerfaceresearch.com This process generates localized hot spots with extreme temperatures and pressures, increasing mass transfer and reaction rates.
Studies on the synthesis of analogous short-chain esters like ethyl hexanoate have demonstrated the potent effect of ultrasound. researchgate.netresearchgate.net In one study, ultrasound-assisted enzymatic synthesis of ethyl hexanoate reduced the reaction time from 120 minutes in a conventional setup to just 40 minutes to achieve a comparable yield. researchgate.net The advantages of ultrasound-assisted esterification include:
Significant reduction in reaction time. biointerfaceresearch.com
Lower reaction temperatures , which saves energy. biointerfaceresearch.com
Increased product yields. biointerfaceresearch.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Ethyl Hexanoate This table compares key metrics for the enzymatic synthesis of ethyl hexanoate with and without ultrasound assistance, serving as a model for this compound synthesis.
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Reaction Time for Max. Conversion | 120 min | 40 min |
| Final Conversion | ~94% | 94.25% |
| Ultrasound Power | N/A | 60 W |
| Ultrasound Frequency | N/A | 25 kHz |
| Temperature | 50 °C | 50 °C |
| Data sourced from a study on ethyl hexanoate synthesis. researchgate.net |
Microwave-Assisted Synthesis Microwave-assisted organic synthesis is another established green chemistry technique that accelerates chemical reactions. ajrconline.orgnih.gov Unlike conventional heating, which transfers thermal energy via conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can dramatically reduce reaction times from hours to minutes and often results in higher product yields. ajrconline.org
For the synthesis of this compound, a mixture of hexanoic acid, 2-ethylbutanol, and an acid catalyst could be subjected to microwave irradiation. This method is known to be effective for various esterification reactions, providing a clean, efficient, and fast pathway to the desired product. ajrconline.orgrsc.org
Conventional Chemical Synthesis Approaches (e.g., Acid-Catalyzed Esterification)
The most common and traditional method for preparing esters is the Fischer esterification. chemistrytalk.orgathabascau.ca This reaction involves the direct esterification of a carboxylic acid (hexanoic acid) with an alcohol (2-ethylbutanol) in the presence of a strong acid catalyst. chemistrysteps.com
The mechanism of Fischer esterification proceeds through several reversible steps:
Protonation: The acid catalyst (commonly sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemistrytalk.orgchemistrysteps.com
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon. chemistrytalk.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemistrytalk.org
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. chemistrytalk.org
Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. chemistrytalk.org
Because all steps are reversible, the reaction reaches an equilibrium that may not favor the products. athabascau.ca To achieve high yields, the equilibrium must be shifted toward the ester. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one) or by removing water from the reaction mixture as it forms, in accordance with Le Châtelier's principle. athabascau.cachemistrysteps.com
Another conventional method is transesterification , where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol group. docbrown.infomasterorganicchemistry.com For instance, methyl hexanoate could be reacted with 2-ethylbutanol to produce this compound and methanol. This process is also an equilibrium reaction and requires driving the reaction to completion, often by removing the more volatile alcohol (methanol) by distillation. masterorganicchemistry.com
Table 3: Key Features of Conventional Fischer Esterification
| Feature | Description |
| Reactants | Carboxylic Acid (Hexanoic Acid) + Alcohol (2-Ethylbutanol) |
| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) chemistrytalk.org |
| Reaction Type | Nucleophilic Acyl Substitution chemistrysteps.com |
| Key Challenge | Reversible equilibrium reaction athabascau.ca |
| Strategies for High Yield | Use of excess reactant; removal of water by-product chemistrysteps.com |
| Conditions | Typically requires heating (reflux) for extended periods chemistrysteps.com |
Theoretical and Computational Chemistry of 2 Ethylbutyl Hexanoate
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 2-ethylbutyl hexanoate (B1226103). DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. acs.org
Vibrational Spectra Analysis: DFT is widely used to simulate the infrared (IR) and Raman spectra of molecules. nih.govnih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretching of the ester group, and various C-H bending and stretching modes. preprints.orgpreprints.orgaip.org For 2-ethylbutyl hexanoate, the calculated spectrum would show a strong absorption peak for the C=O stretch, typically in the 1730-1750 cm⁻¹ region. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
Below is a hypothetical table of selected calculated vibrational frequencies for the most stable conformer of this compound, based on typical values for similar aliphatic esters.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Primary Atomic Motion |
| C=O Stretch | ~1770 | Stretching of the carbonyl double bond |
| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the ester C-O-C linkage |
| C-O-C Symmetric Stretch | ~1170 | Symmetric stretching of the ester C-O-C linkage |
| CH₂ Scissoring (Hexanoate Chain) | ~1465 | Bending motion of CH₂ groups in the acyl chain |
| CH₂ Scissoring (2-Ethylbutyl) | ~1460 | Bending motion of CH₂ groups in the alcohol moiety |
| CH₃ Asymmetric Stretch | ~2960 | Asymmetric stretching of methyl C-H bonds |
| CH₃ Symmetric Stretch | ~2875 | Symmetric stretching of methyl C-H bonds |
This table is illustrative and based on general values for aliphatic esters studied with DFT. Actual values would require specific calculations for this compound.
Electronic Properties: DFT calculations also provide information on electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for understanding how the molecule interacts with other molecules, highlighting electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Molecular Dynamics (MD) Simulations for Understanding Ester Behavior
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. hilarispublisher.com
For this compound, MD simulations can be used to understand its behavior in different environments, such as in a bulk liquid phase (simulating the pure fragrance oil) or at an interface (e.g., air-water, relevant for its release from aqueous-based products). acs.org
Liquid State Properties and Interactions: In a simulated box of this compound molecules, MD can predict bulk properties like density and viscosity. It also reveals how the flexible molecules pack together and the nature of their intermolecular interactions, which are primarily van der Waals forces. The simulations can show how the branched structure of the 2-ethylbutyl group affects molecular packing and, consequently, physical properties like boiling point and viscosity compared to a linear isomer. mdpi.com
Diffusion and Release in Complex Systems: MD simulations are particularly valuable for studying the diffusion of fragrance molecules like this compound within complex matrices, such as polymers in packaging materials or surfactants in consumer products. mdpi.com By simulating the movement of the ester molecule through a polymer matrix, its diffusion coefficient can be calculated, which is crucial for predicting its retention or release from packaging. mdpi.com Similarly, simulations can model the interaction of the ester with surfactant micelles in a solution, providing insights into its solubility and release mechanism during product use. hilarispublisher.comhilarispublisher.com
A typical MD simulation setup for studying the diffusion of this compound in a low-density polyethylene (B3416737) (LDPE) matrix would involve the parameters listed in the table below.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) | Defines the potential energy function for inter- and intramolecular interactions. |
| System Setup | Amorphous cell of PE chains with ester molecules | Represents the physical system of the ester within the polymer. |
| Ensemble | NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Pressure) | Equilibrates the system to the desired temperature and pressure. |
| Temperature | 298 K (25 °C) | Simulates ambient conditions. |
| Simulation Time | 10-100 nanoseconds | Allows for sufficient sampling of molecular motion to calculate diffusion. |
| Time Step | 1-2 femtoseconds | The interval for solving the equations of motion. |
This table represents a typical setup for such a simulation and is for illustrative purposes.
Computational Approaches for Reaction Mechanism Elucidation in Esterification and Degradation
Computational chemistry is instrumental in mapping the detailed reaction pathways for the formation (esterification) and breakdown (hydrolysis/degradation) of esters. researchgate.netacs.org
Esterification Mechanism: The Fischer-Speier esterification of hexanoic acid and 2-ethylbutanol can be modeled computationally to understand its mechanism. DFT calculations can be used to locate the transition state structures for each step of the reaction, such as the initial protonation of the carboxylic acid, the nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of water. researchgate.netmdpi.com By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. rsc.org Such studies have shown that the reaction can proceed through different mechanisms, including self-catalyzed pathways where reactant molecules themselves act as proton shuttles. rsc.org
Degradation Pathways: The degradation of this compound, for instance through hydrolysis, can also be computationally explored. Hydrolysis can be acid- or base-catalyzed, and QM methods can model the respective transition states to determine which pathway is more favorable under different pH conditions. researchgate.netsparkl.me Computational studies on the degradation of other esters have shown that the reaction often begins with the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.netnih.gov The subsequent steps involve proton transfers and the cleavage of the C-O bond. Computational software can even predict likely degradation products based on the molecule's functional groups and reaction conditions. acs.org
Predictive Modeling for Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. scispace.com These models are highly valuable in the fragrance industry for predicting properties of new molecules without the need for synthesis and experimental testing.
Descriptor Calculation: To build a QSPR model, the structure of this compound is first converted into a set of numerical values called molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (3D shape), or quantum-chemical (from DFT calculations). scispace.com
Model Development: A dataset of various esters with known experimental properties (e.g., boiling point, vapor pressure, odor threshold) is compiled. researchgate.netacs.org For each molecule in the dataset, descriptors are calculated. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a subset of these descriptors to the property of interest. nih.gov
For instance, a QSPR model for the normal boiling point (NBP) of aliphatic esters might take the following form:
NBP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...
Studies have shown that properties like boiling point are often correlated with descriptors related to molecular size (e.g., molecular weight), branching, and polarity. scispace.comslideshare.net
The table below lists some molecular descriptors that would be relevant for building a QSPR model for properties of this compound.
| Descriptor Class | Example Descriptor | Relevance to Physical Properties |
| Constitutional | Molecular Weight (MW) | Correlates with size, impacting boiling point and vapor pressure. slideshare.net |
| Topological | Wiener Index | Relates to molecular branching, which affects packing and boiling point. |
| Kier & Hall Connectivity Indices | Quantify the degree of branching and complexity of the molecule. | |
| Geometric | Molecular Surface Area | Influences intermolecular interactions and solubility. |
| Quantum-Chemical | Dipole Moment | Represents molecular polarity, affecting interactions and boiling point. |
| Sum of absolute atomic charges | A measure of overall polarity. |
This table is illustrative of descriptors used in QSPR studies on esters. scispace.comfarmaciajournal.com
By inputting the calculated descriptors for this compound into a validated QSPR model, its properties can be predicted. This predictive capability is crucial for the efficient design and screening of new fragrance molecules with desired characteristics. chemrxiv.orgnih.gov
Environmental Research and Fate of 2 Ethylbutyl Hexanoate and Analogues
Biodegradation Pathways and Microbial Metabolism Studies
Direct microbial metabolism studies on 2-ethylbutyl hexanoate (B1226103) are not extensively documented in publicly available scientific literature. However, the biodegradation pathways can be inferred from research on structurally similar short-chain alkyl esters. The primary and most anticipated initial step in the microbial degradation of 2-ethylbutyl hexanoate is the enzymatic hydrolysis of the ester bond.
This reaction is catalyzed by non-specific microbial extracellular and intracellular esterases and lipases, which are ubiquitous in the environment. These enzymes break the ester linkage to yield the parent alcohol and carboxylic acid: 2-ethylbutanol and hexanoic acid.
Table 1: Predicted Initial Biodegradation Step of this compound
| Reactant | Enzyme Class | Products |
| This compound | Esterase / Lipase (B570770) | 2-Ethylbutanol + Hexanoic Acid |
Following this initial hydrolysis, the resulting products are expected to be funneled into common microbial metabolic pathways.
Hexanoic Acid Metabolism: As a straight-chain fatty acid, hexanoic acid is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production and biomass synthesis.
2-Ethylbutanol Metabolism: The biodegradation of branched alcohols like 2-ethylbutanol is more complex. The degradation pathway would likely involve oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, which can then be further metabolized. The presence of branching can sometimes slow the rate of biodegradation compared to linear analogues. Studies on other branched-chain alcohols have shown that microorganisms possess the enzymatic machinery to degrade these compounds, although the specific pathways can vary.
Environmental Distribution and Transport Mechanisms (e.g., Sorption to Sediments, Atmospheric Fate)
The environmental distribution of this compound is largely determined by its physicochemical properties, such as its volatility, water solubility, and octanol-water partition coefficient (Kow). As a volatile organic compound, it has a tendency to partition into the atmosphere.
Atmospheric Fate: Once in the atmosphere, the primary degradation pathway for this compound is expected to be through reaction with photochemically produced hydroxyl (•OH) radicals. This is a common fate for many volatile organic compounds in the troposphere. The reaction initiates a series of oxidative processes that break down the molecule into smaller, more oxidized compounds, and ultimately to carbon dioxide and water. The atmospheric lifetime of the compound is determined by the rate constant of its reaction with •OH radicals and the concentration of these radicals in the atmosphere. While specific data for this compound is limited, analogous esters are known to have atmospheric lifetimes on the order of hours to days.
Sorption to Sediments and Soil: In aquatic and terrestrial environments, the transport and fate of this compound are influenced by its sorption to soil and sediment particles. The extent of sorption is often correlated with the organic carbon content of the solid phase. For non-polar organic compounds like many esters, sorption is primarily a partitioning process into the natural organic matter of soil and sediment.
The sorption behavior of volatile organic compounds in soils and sediments can be complex, with competition for sorption sites and the influence of soil moisture content playing significant roles. nih.govdss.go.th The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. Compounds with higher Koc values tend to be more strongly sorbed and less mobile in the subsurface. The sorption of VOCs can also be influenced by the mineral composition of the soil, particularly the clay fraction. nih.gov
Table 2: Key Processes in the Environmental Distribution of this compound
| Environmental Compartment | Primary Transport/Fate Mechanism | Influencing Factors |
| Atmosphere | Reaction with Hydroxyl Radicals | Solar radiation, concentration of NOx and other pollutants |
| Water | Volatilization, Sorption to Sediment | Water temperature, turbulence, suspended sediment concentration |
| Soil/Sediment | Sorption to Organic Matter | Organic carbon content, soil moisture, clay mineralogy |
Methodologies for Ecotoxicological Impact Assessment on Aquatic and Terrestrial Systems
Assessing the ecotoxicological impact of this compound involves a range of standardized methodologies designed to evaluate its potential harm to organisms in both aquatic and terrestrial ecosystems. These methods are generally applicable to a wide range of chemical substances, including volatile organic esters.
Aquatic Ecotoxicology: The assessment of aquatic toxicity typically involves exposing representative organisms from different trophic levels to the chemical and observing the effects. Standard test species often include:
Algae and aquatic plants (e.g., Raphidocelis subcapitata) to assess effects on primary producers (growth inhibition).
Invertebrates (e.g., Daphnia magna) to evaluate acute (immobilization) and chronic (reproduction) toxicity.
Fish (e.g., Zebrafish, Danio rerio) to determine acute (lethality) and chronic (growth, reproduction) effects.
The primary endpoints measured in these tests are the concentration of the substance that causes a 50% effect (EC50 for non-lethal endpoints, LC50 for lethal endpoints) over a specified time period. For esters like phthalates, toxicity has been shown to be related to the octanol-water partition coefficient, with shorter-chain esters generally exhibiting higher toxicity. nih.gov
Terrestrial Ecotoxicology: For terrestrial systems, the assessment of ecotoxicological impact focuses on soil-dwelling organisms and plants. Due to the volatility of this compound, specialized testing protocols are necessary to maintain exposure concentrations.
Soil Microorganisms: Effects on microbial communities can be assessed by measuring changes in microbial respiration, nitrogen transformation, or enzyme activities.
Soil Invertebrates: Standardized tests with earthworms (e.g., Eisenia fetida) are used to evaluate acute toxicity (mortality) and reproductive effects.
Plants: The impact on terrestrial plants is evaluated through germination tests and early growth studies, measuring endpoints such as root and shoot elongation.
Methodologies for testing VOCs in soil often involve the use of sealed test systems to prevent the loss of the test substance. ags.org.uk Headspace analysis can be used to monitor the concentration of the VOC in the test system. environst.com The interpretation of terrestrial ecotoxicity data requires consideration of the compound's sorption and degradation behavior in soil, which will influence its bioavailability to organisms. epa.gov
Table 3: Common Methodologies for Ecotoxicological Assessment
| Ecosystem | Test Organism Group | Typical Endpoints Measured | Standardized Test Guideline (Example) |
| Aquatic | Algae | Growth Inhibition (EC50) | OECD 201 |
| Aquatic | Invertebrates (Daphnia) | Immobilization (EC50), Reproduction | OECD 202, OECD 211 |
| Aquatic | Fish | Acute Lethality (LC50), Chronic Effects | OECD 203, OECD 210 |
| Terrestrial | Earthworms | Mortality (LC50), Reproduction | OECD 207, OECD 222 |
| Terrestrial | Plants | Germination, Seedling Emergence, Growth | OECD 208 |
Exploratory Research on 2 Ethylbutyl Hexanoate Derivatives and Emerging Applications
Utilization as Precursors in Advanced Materials Synthesis (e.g., Metal-Organic Frameworks, Thin Films)
The synthesis of advanced materials with tailored properties is a cornerstone of modern materials science. While direct research on the use of 2-ethylbutyl hexanoate (B1226103) as a primary precursor in the synthesis of metal-organic frameworks (MOFs) and thin films is not yet prevalent, the structural characteristics of its derivatives suggest a potential for such applications.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size and functionality, are dictated by the nature of these organic linkers. Research has shown that branched oligomeric ligands can be used to create oligoMOFs with unique properties. acs.orgnih.gov For instance, branched ligands can influence the crystallinity, porosity, and stability of the resulting framework. acs.orgnih.gov While carboxylic acids are the most common functional group in MOF ligands, the ester group of 2-ethylbutyl hexanoate could potentially be hydrolyzed in situ to form the corresponding carboxylate, which could then coordinate with metal centers. The branched 2-ethylbutyl group could introduce specific steric and electronic effects within the MOF structure, potentially leading to novel framework topologies and properties.
Thin Films: The deposition of thin films is crucial for a variety of technologies, including electronics and coatings. Long-chain esters have been investigated for the formation of multilayers using techniques like the Langmuir-Blodgett deposition method. acs.org The molecular structure of these esters, including chain length and branching, can influence the wettability, surface morphology, and stability of the resulting films. acs.org While specific research on this compound in this context is limited, the principles established with other long-chain esters suggest that its derivatives could be designed to form ordered thin films with specific surface properties. The branched alkyl chain could impact the packing and orientation of the molecules at interfaces.
| Potential Application Area | Relevant Precursor Characteristics | Potential Impact of this compound Derivatives |
| Metal-Organic Frameworks (MOFs) | Branched organic ligands, functional groups for metal coordination. | Introduction of steric bulk, potential for novel framework topologies. |
| Thin Films | Long alkyl chains, controlled molecular packing. | Influence on surface morphology, wettability, and stability of films. |
This table outlines the theoretical applications of this compound derivatives in advanced materials synthesis based on research on similar compounds.
Investigation of this compound Analogues as Polymerization Initiators or Monomers for Specialty Polymers
The field of polymer chemistry is constantly in search of new initiators and monomers to create polymers with specialized properties. While there is no direct evidence of this compound itself acting as a polymerization initiator, its analogues could be chemically modified to serve this purpose.
Polymerization Initiators: Polymerization initiators are substances that start a chain-growth polymerization. tcichemicals.comtcichemicals.com Typically, these molecules contain weak bonds that can be cleaved by heat or light to generate reactive species like radicals or ions. tcichemicals.comtcichemicals.com An analogue of this compound could be functionalized to incorporate a group capable of initiating polymerization, such as an azo group or a peroxide linkage. The bulky 2-ethylbutyl group could then influence the polymerization kinetics and the properties of the resulting polymer.
Monomers for Specialty Polymers: More plausibly, derivatives of this compound could be synthesized to act as monomers. For instance, an acrylate (B77674) or methacrylate (B99206) functional group could be introduced into the molecule, creating a monomer that could be polymerized to form a specialty polymer. The presence of the this compound moiety as a side chain on the polymer could impart specific properties such as a low glass transition temperature, increased solubility in nonpolar solvents, and a degree of internal plasticization. Research on the use of 2-ethylhexyl acrylate in pressure-sensitive adhesives has shown that the branched alkyl chain can influence properties like gel content and adhesive performance. mdpi.com This suggests that polymers incorporating this compound-based monomers could be tailored for applications in adhesives, coatings, and other specialty materials.
| Polymerization Role | Required Chemical Modification | Potential Properties Imparted to Polymer |
| Initiator | Incorporation of an initiating group (e.g., azo, peroxide). | Influence on polymerization kinetics. |
| Monomer | Introduction of a polymerizable group (e.g., acrylate, methacrylate). | Low glass transition temperature, internal plasticization, specific solubility. |
This table summarizes the potential roles and effects of this compound analogues in polymerization, drawing parallels from related monomers.
Research on Novel this compound Derivatives with Tailored Physicochemical or Biological Activities
The modification of known chemical structures is a common strategy to develop new compounds with specific, enhanced, or entirely new properties. Research into novel derivatives of this compound is an emerging area with potential for creating molecules with tailored physicochemical or biological activities.
Physicochemical Properties: The physical and chemical properties of this compound, such as its boiling point, viscosity, and solvency, are determined by its molecular structure. By systematically modifying this structure, for example by introducing different functional groups or altering the chain length of the acid or alcohol portion, it is possible to create a library of derivatives with a wide range of properties. These tailored molecules could find applications as specialty solvents, lubricants, or plasticizers. For instance, the synthesis of fatty acid carbohydrate esters has shown that long-chain fatty acid residues can act as internal plasticizers, reducing the need for external additives. acs.org
Biological Activities: The biological activity of a compound is intimately linked to its chemical structure. While this compound is primarily known for its aroma, its derivatives could exhibit other biological effects. The ester functional group is common in biologically active molecules, and the lipophilic nature of the 2-ethylbutyl group could facilitate passage through biological membranes. Research on natural phenols has demonstrated that functionalization through esterification can significantly modify their biological activity. torvergata.it By creating ester derivatives of biologically active alcohols or carboxylic acids with a 2-ethylbutyl moiety, it might be possible to develop new compounds with interesting pharmacological or pesticidal properties. However, this remains a speculative area requiring further investigation.
| Derivative Type | Potential Application | Rationale |
| Modified Ester Chain | Specialty Solvents, Lubricants | Tailoring of viscosity, boiling point, and solvency. |
| Functionalized Derivatives | Biologically Active Compounds | Altering lipophilicity and interaction with biological targets. |
This table highlights the potential for creating novel this compound derivatives with specific properties based on the principles of medicinal and materials chemistry.
Role and Research in Natural Systems (e.g., Fruit Aroma and Fermentation Processes)
Esters are a significant class of volatile organic compounds (VOCs) that contribute to the characteristic aroma of many fruits and are also produced during fermentation. researchgate.netnih.govdoaj.orgnih.gov While direct identification of this compound in many natural systems is not widely reported, the presence of structurally similar esters is well-documented, suggesting a potential role for this compound or its isomers.
Fruit Aroma: The aroma of fruits is a complex mixture of esters, alcohols, aldehydes, and other volatile compounds. researchgate.netnih.govdoaj.orgnih.gov The specific composition of these compounds is dependent on the fruit species, cultivar, and maturity. researchgate.netnih.govdoaj.orgnih.gov For example, 2-methylbutyl hexanoate, an isomer of this compound, has been identified as a potent odorant in yellow passion fruit. researchgate.netnih.gov Similarly, various hexanoate esters, such as hexyl hexanoate, are important contributors to the aroma of apples. nih.gov The presence of these related compounds suggests that this compound could also be a component of the aroma profile of certain fruits, even if it is present in trace amounts.
Fermentation Processes: Fermentation by yeast and other microorganisms is a key process in the production of alcoholic beverages and other fermented foods. During fermentation, esters are synthesized by the reaction of alcohols with acyl-CoA molecules, which are intermediates in fatty acid metabolism. escarpmentlabs.comhomebrewersassociation.org The types and concentrations of esters produced are influenced by the yeast strain, fermentation temperature, and the composition of the growth medium. homebrewersassociation.orgsourbeerblog.comthemodernbrewhouse.com Ethyl hexanoate is a common ester found in fermented beverages like beer and cider. mdpi.com Given that 2-ethylbutanol can be formed as a fusel alcohol during fermentation, its subsequent esterification to form this compound is a plausible biochemical reaction.
| Natural System | Related Compounds Found | Implied Role of this compound |
| Fruit Aroma | 2-Methylbutyl hexanoate, Hexyl hexanoate. researchgate.netnih.govnih.gov | Potential contributor to the fruity aroma profile of certain fruits. |
| Fermentation | Ethyl hexanoate, Fusel alcohols. mdpi.com | Possible formation as a minor by-product of yeast metabolism. |
This table shows the established presence of similar esters in natural systems, suggesting a potential, though perhaps minor, role for this compound.
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for 2-Ethylbutyl hexanoate, and what reaction conditions optimize yield?
- Methodology :
- Esterification : React hexanoic acid with 2-ethylbutanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux (≈120°C) for 6–8 hours. Continuous removal of water via Dean-Stark trap improves yield .
- Purification : Distill the crude product under reduced pressure (≈20 mmHg) to isolate the ester. Purity can be confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
- Key Data :
- Molecular formula: C₁₁H₂₂O₂; Molecular weight: 186.29 g/mol; CAS No.: [Check evidence for exact CAS; analogous compounds have CAS 2601-13-0 (2-Methylbutyl hexanoate)] .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodology :
- FTIR : Identify ester carbonyl (C=O) stretch at ≈1740 cm⁻¹ and C-O stretch at ≈1240 cm⁻¹. Compare with reference spectra for functional group confirmation .
- GC-MS : Use a polar column (e.g., DB-WAX) with helium carrier gas. Retention time and mass fragmentation patterns (e.g., m/z 87 for hexanoate ion) confirm identity .
- ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 60–70 ppm (oxygenated CH₂) validate structure .
Advanced Research Questions
Q. What kinetic and thermodynamic models are applicable to the esterification of hexanoic acid with 2-Ethylbutanol, and how do heterogeneous catalysts influence reaction efficiency?
- Methodology :
- Kinetic Modeling : Apply pseudo-homogeneous models (e.g., Langmuir-Hinshelwood) to describe reaction rates. For heterogeneous catalysts like Amberlyst-15, account for mass transfer limitations via Thiele modulus analysis .
- Thermodynamics : Calculate equilibrium constants (Keq) using activity coefficients (UNIFAC method). Elevated temperatures (80–100°C) favor esterification (ΔH ≈ −20 kJ/mol) .
Q. How can microbial biosynthesis pathways be engineered to produce this compound, and what are the challenges in scaling such processes?
- Methodology :
- Pathway Engineering : Introduce acyltransferase genes (e.g., from Saccharomyces cerevisiae) into Clostridium spp. to esterify hexanoate with 2-ethylbutanol. Optimize co-culture conditions (pH 6.5, 30°C) for ATP and cofactor regeneration .
- Challenges : Low titers due to cytotoxicity of alcohols; use in situ product removal (e.g., adsorption resins) to mitigate inhibition .
Application-Oriented Questions
Q. What role does this compound play in flavor chemistry, and how can its volatility be optimized for sensory studies?
- Methodology :
- Headspace Analysis : Use static headspace-GC-IMS (ion mobility spectrometry) to quantify volatility. Adjust matrix properties (e.g., ethanol content) to mimic food systems .
- Sensory Thresholds : Determine odor detection thresholds (ODTs) via triangular tests. For fruity notes, typical ODTs for esters range 0.1–10 ppm .
Q. How does this compound interact with lipid bilayers in drug delivery systems, and what structural modifications enhance stability?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model ester-lipid interactions using CHARMM force fields. Hydrophobic hexanoate chains embed in bilayer cores, while 2-ethylbutyl groups influence packing density .
- Stability Tests : Incubate esters with lipases (e.g., Candida rugosa) at 37°C. Bulky substituents (e.g., 2-ethyl branching) reduce hydrolysis rates by 40% compared to linear analogs .
Data Contradictions and Resolution
- Catalyst Efficiency : While sulfuric acid achieves >90% conversion in batch reactors, Amberlyst-15 (heterogeneous) requires longer times but simplifies downstream processing. Researchers must prioritize yield vs. scalability .
- Biosynthesis vs. Chemical Synthesis : Microbial routes offer sustainability but face titer limitations (≈10 g/L for hexanoate derivatives). Hybrid approaches (e.g., chemo-enzymatic) may bridge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
